13-butyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound with a molecular formula of C17H19N3OS . This compound belongs to the class of imidazo[1’,5’:1,6]pyrido[3,4-b]indoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves multiple steps, including the formation of the imidazo[1’,5’:1,6]pyrido[3,4-b]indole core and subsequent functionalization . The specific synthetic routes and reaction conditions can vary, but typically involve the use of starting materials such as indole derivatives and various reagents to introduce the butyl and thioxo groups . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has a similar core structure but different substituents, which can lead to variations in biological activity and chemical reactivity.
Indole derivatives: These compounds share the indole core structure and can exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
The uniqueness of 2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one lies in its specific substituents and the resulting biological activities .
Properties
Molecular Formula |
C17H19N3OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
13-butyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C17H19N3OS/c1-2-3-8-19-16(21)15-9-12-11-6-4-5-7-13(11)18-14(12)10-20(15)17(19)22/h4-7,15,18H,2-3,8-10H2,1H3 |
InChI Key |
DIMYFVJBNJDTGT-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2CC3=C(CN2C1=S)NC4=CC=CC=C34 |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(CN2C1=S)NC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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